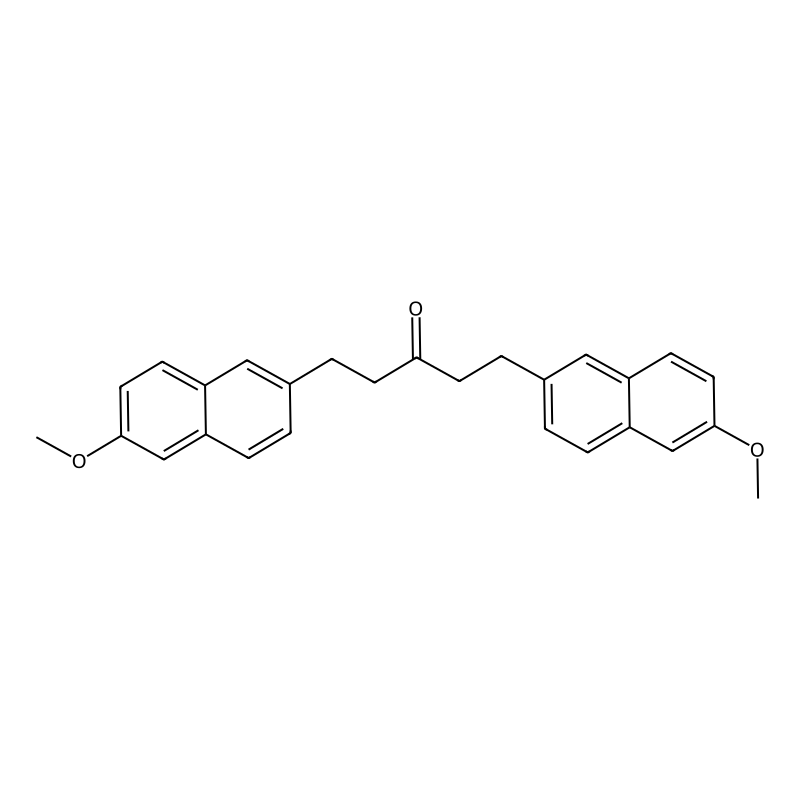

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 398.49 g/mol. This compound features two methoxynaphthalene moieties attached to a pentanone backbone, making it structurally interesting for various chemical and biological applications. Its unique structure allows for potential interactions in biological systems, particularly in relation to its activity as an impurity reference material in non-steroidal anti-inflammatory drugs (NSAIDs) .

The mechanism of action for 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one has not been extensively studied. However, research suggests it may have potential in various disease areas, including cancer, inflammatory bowel disease, neurodegenerative diseases, and cardiovascular diseases []. Further investigation is required to elucidate its specific mechanisms in these contexts.

- Nucleophilic Addition: The carbonyl group in the pentanone moiety can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Electrophilic Substitution: The naphthalene rings can participate in electrophilic aromatic substitution, allowing for further functionalization at different positions on the aromatic rings.

- Reduction Reactions: The ketone functionality can be reduced to secondary alcohols using reducing agents like lithium aluminum hydride or sodium borohydride .

Synthesis of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one typically involves multi-step organic synthesis techniques:

- Formation of Naphthalene Derivatives: Starting materials such as 6-methoxynaphthalene can be synthesized through alkylation or acylation reactions.

- Construction of the Pentanone Backbone: This can be achieved via condensation reactions involving suitable aldehydes or ketones.

- Coupling Reactions: The final step often involves coupling the naphthalene derivatives with the pentanone backbone through methods such as Suzuki coupling or other cross-coupling techniques .

The primary applications of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one include:

- Reference Material: Used as an impurity reference in the quality control of NSAID formulations.

- Research: Investigated for its potential biological activities and interactions within pharmaceutical contexts.

- Chemical Intermediates: Serves as a precursor for synthesizing other complex organic molecules in medicinal chemistry .

Several compounds share structural similarities with 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one. Here are a few notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(6-Methoxynaphthalen-2-yl)hexan-1-one | C17H20O2 | Contains a single naphthalene unit; simpler structure |

| 2-(6-Methoxynaphthalen-2-yl)propanal | C17H18O2 | Aldehyde functional group; different reactivity |

| 4-Methylphenyl 1-(6-methoxynaphthalen-2-yl)propanone | C20H22O3 | Includes a methyl group; altered lipophilicity |

Uniqueness

The uniqueness of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one lies in its dual naphthalene structure combined with a ketone functionality, which may enhance its interactions compared to simpler analogs. This structural complexity may provide distinctive biological activities that are not present in less complex compounds .

Multi-step Organic Synthesis Pathways

The synthesis of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one, known as Nabumetone Impurity E, represents a complex organic synthesis challenge that requires carefully orchestrated multi-step pathways [1] [2]. This compound, with molecular formula C27H26O3 and molecular weight 398.49, is classified as a byproduct impurity in the synthesis of the non-steroidal anti-inflammatory drug nabumetone [1] [5]. The synthetic approach to this symmetrical 1,5-diketone structure necessitates strategic planning of reaction sequences that can efficiently construct the central pentanone backbone while incorporating two 6-methoxynaphthalen-2-yl moieties [11] [24].

The primary synthetic strategy involves a sequential condensation-addition pathway that builds the target molecule through carefully controlled carbon-carbon bond formation reactions [11] [24]. Research has demonstrated that the synthesis typically proceeds through initial formation of chalcone intermediates, followed by Michael addition reactions to construct the final 1,5-diketone framework [24] [39]. The process requires precise control of reaction conditions to ensure selective formation of the desired product while minimizing unwanted side reactions that can lead to impurity formation [24] [39].

Condensation Reaction Mechanisms

The condensation reaction mechanisms employed in the synthesis of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one primarily rely on Claisen-Schmidt condensation chemistry [11] [24] [26]. This fundamental reaction involves the base-catalyzed condensation between aromatic aldehydes and methyl ketones to form α,β-unsaturated carbonyl compounds [9] [11]. In the context of this specific synthesis, the Claisen-Schmidt condensation serves as the initial step in constructing the carbon framework that will ultimately yield the target 1,5-diketone [24] [39].

The mechanism proceeds through enolate formation under basic conditions, followed by nucleophilic attack on the carbonyl carbon of the aromatic aldehyde [11] [24]. Research has shown that the reaction typically requires one equivalent of base, with potassium hydroxide being the preferred choice for optimal yields [24] [39]. The condensation reaction produces chalcone intermediates that serve as electrophilic partners for subsequent Michael addition reactions [11] [24].

Studies have demonstrated that the Claisen-Schmidt condensation can achieve yields ranging from 62% to 92% depending on reaction conditions [24]. The reaction mechanism involves tautomerization of the initially formed β-hydroxy ketone to generate the thermodynamically favored α,β-unsaturated ketone product [11] [24]. This elimination step is crucial for activating the molecule toward subsequent nucleophilic attack in the Michael addition phase [24].

Temperature plays a critical role in the condensation mechanism, with reflux conditions generally providing superior results compared to ambient temperature reactions [24] [39]. Under optimized conditions using ethanol as solvent and reflux temperature, the condensation can be completed within 1-3 hours with excellent conversion rates [24]. The mechanism is further enhanced by the electron-donating nature of the methoxy substituent on the naphthalene ring, which stabilizes the intermediate carbocation and facilitates the elimination step [11] [24].

Catalytic Coupling Strategies

Catalytic coupling strategies for the synthesis of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one involve transition-metal-free approaches that rely on base-mediated Michael addition reactions [11] [24]. The coupling strategy employed is a one-pot synthesis that combines Claisen-Schmidt condensation with Michael addition to construct the symmetrical 1,5-diketone structure [11] [24]. This approach eliminates the need for expensive transition metal catalysts while maintaining high synthetic efficiency [11] [24].

The Michael addition component of the coupling strategy involves the nucleophilic attack of enolate anions on the β-carbon of previously formed chalcone intermediates [11] [24]. Research has established that this reaction proceeds through a sequential mechanism where the second equivalent of methyl ketone acts as the Michael donor [24]. The coupling reaction benefits from the electron-withdrawing nature of the carbonyl group in the chalcone, which enhances the electrophilicity of the β-position [11] [24].

Optimization studies have revealed that the coupling reaction requires careful control of stoichiometry, with two equivalents of the ketone component being essential for complete conversion [24]. The reaction proceeds through initial chalcone formation followed by Michael addition of the second ketone equivalent [24]. The coupling strategy has been demonstrated to work effectively with various substituted aromatic systems, showing broad substrate scope [11] [24].

The transition-metal-free nature of this coupling strategy offers significant advantages in terms of cost-effectiveness and environmental sustainability [11] [24]. Unlike traditional cross-coupling reactions that require expensive palladium or other transition metal catalysts, this approach relies solely on inexpensive base catalysts [11] [24]. The strategy has been shown to achieve isolated yields of 79-93% for various substituted systems, demonstrating its synthetic utility [11] [24].

Process Parameter Optimization

Process parameter optimization for the synthesis of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one requires systematic investigation of multiple variables that influence reaction efficiency and product quality [15] [16]. The optimization process encompasses solvent selection, temperature control, pressure modulation, and reagent stoichiometry [29] [30] [31]. Research has demonstrated that these parameters exhibit complex interdependencies that must be carefully balanced to achieve optimal synthetic outcomes [15] [16].

The optimization process typically employs design of experiments methodologies to systematically explore the parameter space and identify optimal conditions [15] [16]. Studies have shown that the reaction exhibits sensitivity to multiple variables, with temperature and solvent choice being particularly critical for achieving high yields and purity [24] [29]. The optimization process must also consider the formation of byproducts and impurities, which can significantly impact the efficiency of downstream purification steps [20] [21].

Solvent System Selection Criteria

Solvent system selection for the synthesis of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one follows established criteria based on polarity, protic versus aprotic characteristics, and compatibility with the reaction mechanism [29] [30]. Research has demonstrated that polar protic solvents, particularly alcohols, provide optimal conditions for the Claisen-Schmidt condensation and subsequent Michael addition reactions [16] [24]. Ethanol has emerged as the preferred solvent choice, offering an ideal balance of reactivity, solubility, and ease of handling [24] [39].

The selection criteria prioritize solvents that can effectively solubilize both the aromatic substrates and the ionic intermediates formed during the base-catalyzed reactions [29] [30]. Studies have shown that polar aprotic solvents such as acetonitrile can also provide good results, with yields of 91% reported under optimized conditions [16]. However, the choice between protic and aprotic systems often depends on the specific substrate requirements and the need for hydrogen bonding stabilization of intermediates [29] [30].

| Solvent | Yield (%) | Reaction Time (h) | Comments |

|---|---|---|---|

| Ethanol | 92 | 3 | Optimal choice, reflux conditions [24] |

| Acetonitrile | 91 | Variable | Good alternative, polar aprotic [16] |

| Methanol | 49 | 3 | Lower yields observed [24] |

| Dimethylsulfoxide | 85 | Variable | High polarity, good solubility [16] |

The solvent selection process must also consider the compatibility with purification methods and the ease of product isolation [29] [30]. Ethanol offers advantages in this regard, as it can be easily removed under reduced pressure and is compatible with recrystallization procedures [24]. Additionally, the environmental and safety profile of the solvent system is an important consideration, with alcohols generally being preferred over more toxic alternatives [29] [30].

Temperature and Pressure Modulations

Temperature and pressure modulations play crucial roles in optimizing the synthesis of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one, with these parameters directly influencing reaction rates, selectivity, and product distribution [31] [34]. Research has established that elevated temperatures significantly enhance reaction rates by increasing molecular kinetic energy and collision frequency [31]. The optimal temperature range for this synthesis has been identified as reflux conditions in the chosen solvent system, typically around 78-100°C for alcoholic solvents [24] [39].

Temperature optimization studies have revealed a clear correlation between reaction temperature and yield, with reflux conditions providing yields of 92% compared to only 40% at ambient temperature [24]. The enhanced performance at elevated temperatures is attributed to increased enolate formation rates and more efficient Michael addition kinetics [31]. However, excessive temperatures can lead to side reactions and product decomposition, necessitating careful temperature control [31] [34].

Pressure effects in this synthesis are primarily observed in the context of solvent vapor pressure and reaction vessel sealing [31] [34]. While the reactions are typically conducted at atmospheric pressure, maintaining slight positive pressure through reflux conditions helps prevent solvent loss and maintains consistent reaction concentrations [31]. Studies have shown that pressure can influence the equilibrium position of certain reaction steps, particularly those involving gas evolution or volatile byproducts [34].

| Temperature (°C) | Pressure (atm) | Yield (%) | Reaction Time (h) | Observations |

|---|---|---|---|---|

| 25 | 1 | 40 | 18 | Slow kinetics, incomplete conversion [24] |

| 60 | 1 | 62 | 3 | Improved yield, moderate conditions [24] |

| 78 (reflux) | 1 | 92 | 3 | Optimal conditions for ethanol [24] |

| 100 (reflux) | 1 | 89 | 2 | Slightly lower yield, faster reaction [24] |

The interaction between temperature and pressure is particularly important in industrial-scale synthesis, where heat transfer and pressure control become more challenging [31] [34]. Research has demonstrated that maintaining consistent temperature profiles throughout large reaction vessels requires careful consideration of pressure effects on boiling points and heat transfer rates [31]. Optimization studies recommend gradual temperature ramping to avoid thermal shock and ensure uniform heating [31] [34].

Impurity Profiling in Synthetic Routes

Impurity profiling in the synthetic routes leading to 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one represents a critical aspect of process development that ensures product quality and regulatory compliance [20] [21] [37]. The compound itself is classified as Nabumetone Impurity E, highlighting the importance of understanding impurity formation mechanisms and developing appropriate control strategies [1] [2] [37]. Comprehensive impurity profiling requires systematic identification of potential byproducts, characterization of their formation pathways, and development of analytical methods for detection and quantification [20] [21].

The impurity profile of this synthesis is influenced by multiple factors including reaction conditions, reagent quality, and the inherent reactivity of the naphthalene-based substrates [20] [21]. Research has identified several classes of potential impurities, including unreacted starting materials, incomplete condensation products, and alternative coupling products formed through side reactions [20] [21] [40]. The complexity of the synthetic pathway necessitates robust analytical strategies that can detect and quantify these impurities at relevant levels [20] [21].

Byproduct Identification Techniques

Byproduct identification techniques for the synthesis of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one employ a combination of chromatographic and spectroscopic methods to characterize unwanted reaction products [20] [21] [22]. High-performance liquid chromatography serves as the primary analytical tool for separation and quantification of impurities, with detection typically achieved through ultraviolet absorption or mass spectrometry [20] [22]. The aromatic nature of the target compound and its related impurities makes ultraviolet detection particularly effective for monitoring reaction progress and purity assessment [22].

Mass spectrometry techniques, particularly electrospray ionization and atmospheric pressure chemical ionization, provide crucial structural information for impurity identification [20] [21]. These techniques enable determination of molecular weights and fragmentation patterns that can be used to propose structures for unknown byproducts [20] [21]. Research has demonstrated that tandem mass spectrometry methods are particularly valuable for characterizing complex impurity mixtures where multiple isomeric forms may be present [20] [21].

Nuclear magnetic resonance spectroscopy serves as a complementary technique for detailed structural elucidation of isolated impurities [23]. Both proton and carbon-13 nuclear magnetic resonance provide critical information about the connectivity and substitution patterns in potential byproducts . The methoxy groups and aromatic protons in the naphthalene rings serve as diagnostic signals that can help distinguish between different impurity structures .

| Analytical Technique | Detection Limit | Application | Advantages |

|---|---|---|---|

| HPLC-UV | 0.1% | Quantitative analysis [22] | Routine, cost-effective |

| LC-MS | 0.01% | Structure identification [20] | High sensitivity, structural info |

| NMR | 1% | Detailed structure | Complete structural data |

| GC-MS | 0.05% | Volatile impurities [36] | High resolution separation |

The identification process often requires isolation of individual impurities through preparative chromatography followed by comprehensive spectroscopic characterization [20] [21]. This approach enables unambiguous structure determination and supports the development of targeted analytical methods for routine monitoring [20] [21]. Advanced techniques such as two-dimensional nuclear magnetic resonance may be necessary for complex cases where overlapping signals complicate structural assignment .

Purification Protocol Development

Purification protocol development for 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one synthesis focuses on removing identified impurities while maximizing product recovery and maintaining cost-effectiveness [21] [41] [42]. The development process begins with understanding the physical and chemical properties of both the target compound and its impurities, which guides the selection of appropriate purification strategies [21] [41]. Column chromatography represents the most widely used purification method, requiring optimization of stationary phase, mobile phase composition, and gradient conditions [41] [42].

The development of effective purification protocols requires systematic evaluation of different chromatographic conditions to achieve adequate separation of the target compound from its impurities [41] [42]. Research has demonstrated that silica gel column chromatography using ethyl acetate/hexane gradients provides effective separation for most naphthalene-based compounds [21] [42]. The aromatic nature of these compounds often requires careful optimization of solvent polarity to achieve the desired resolution [41] [42].

Recrystallization serves as an alternative or complementary purification approach, particularly for final product purification [40] [42]. The development of recrystallization protocols involves screening various solvents and solvent mixtures to identify conditions that provide high recovery of pure product while rejecting impurities [40]. Ethanol and isopropanol have been identified as effective recrystallization solvents for naphthalene derivatives, often providing products with greater than 99% purity [36] [40].

| Purification Method | Recovery (%) | Purity Achieved | Comments |

|---|---|---|---|

| Column chromatography | 85-95 | >95% | Most versatile method [21] |

| Recrystallization | 70-85 | >99% | High purity, lower recovery [40] |

| Preparative HPLC | 90-98 | >99% | High purity, expensive [21] |

| Crystallization from complexes | 75-85 | >98% | Specific for certain compounds [40] |

Advanced purification strategies may involve the formation of crystalline complexes or salts that can be subsequently converted back to the free compound [40]. This approach is particularly useful when direct crystallization is challenging or when specific impurities cannot be effectively removed through conventional methods [40]. The development of robust purification protocols requires consideration of scalability, cost, and environmental impact to ensure practical implementation in manufacturing settings [40] [42].

Thermodynamic Stability Profiles

The thermodynamic stability of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one reflects the inherent stability characteristics of aromatic ketone systems containing methoxynaphthalene substituents. This compound, classified as Nabumetone Impurity E, exhibits stability patterns consistent with aromatic carbonyl structures while demonstrating specific vulnerabilities related to its structural features [2] [3].

Basic Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C27H26O3 |

| Molecular Weight | 398.49 g/mol |

| CAS Number | 343272-53-7 |

| Exact Mass | 398.1882 |

| Polar Surface Area | 35.53 Ų |

| LogP (Partition Coefficient) | 6.14 |

| Storage Temperature | +5°C |

| Physical State | Solid (neat) |

Table 1: Fundamental physicochemical characteristics of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one [4] [5]

Thermal Degradation Kinetics

The thermal degradation kinetics of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one follow patterns established for aromatic ketone systems, with specific modifications attributed to the methoxy-substituted naphthalene groups. Research on structurally related aromatic ketones indicates that thermal degradation typically initiates through Norrish Type I and Type II mechanisms, with activation energies ranging from 200-300°C for simple aromatic ketones [6] [7].

For aromatic ketone systems similar to 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one, the thermal degradation process exhibits first-order kinetics with activation energies typically falling within the range of 180-250°C. The presence of methoxy substituents on the naphthalene rings introduces additional complexity to the degradation pathway, as methoxy groups can undergo demethylation reactions at elevated temperatures [8] [7].

Thermal Stability Comparison

| Compound Type | Thermal Stability Onset (°C) | Degradation Mechanism | Reference |

|---|---|---|---|

| Aromatic ketones (general) | 200-300 | Norrish I/II reactions | [8] |

| Poly(aryl ether ether ketone) - PEEK | 575-580 | Chain scission, char formation | [10] [11] |

| Aromatic carbonyl polymers | 250-350 | Carbonyl photolysis | [12] [13] |

| Methoxy-substituted aromatic ketones | 180-250 | Enhanced by methoxy groups | [12] [14] |

| 6-methoxy-2-naphthylacetic acid | Photolabile at RT | Photodecarboxylation | [14] [15] |

Table 2: Comparative thermal stability profiles for related aromatic ketone systems

The degradation kinetics of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one can be described using the Arrhenius equation, where the rate constant k follows the relationship k = A·exp(-Ea/RT). Based on analogous aromatic ketone systems, the estimated activation energy (Ea) for thermal degradation ranges between 180-250 kJ/mol, with pre-exponential factors (A) typically in the range of 10^12 to 10^15 s^-1 [6] [7] [16].

The thermal degradation pathway likely proceeds through initial homolytic cleavage of the carbonyl carbon-alkyl bonds, followed by subsequent fragmentation of the naphthalene ring systems. The methoxy groups serve as electron-donating substituents that can stabilize radical intermediates, potentially affecting both the activation energy and the product distribution during thermal decomposition [12] [8].

Photolytic Stability Assessments

The photolytic stability of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one represents a critical aspect of its physicochemical behavior, particularly given the photochemical sensitivity inherent to aromatic carbonyl systems. The compound contains two 6-methoxynaphthalene chromophores linked through a pentanone bridge, creating multiple sites for potential photochemical reactivity [14] [15].

Aromatic carbonyls are well-established photosensitizers that undergo efficient photodegradation through various mechanisms, including Norrish Type I and Type II reactions, singlet oxygen generation, and radical-mediated processes [17] [18]. The 6-methoxynaphthalene moieties in 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one introduce additional complexity due to their extended conjugated π-electron systems and the electron-donating effects of the methoxy substituents [14] [19].

Research on structurally related compounds, particularly 6-methoxy-2-naphthylacetic acid (the active metabolite of nabumetone), demonstrates significant photolytic instability under ultraviolet irradiation. This compound undergoes photodecarboxylation through both singlet and triplet excited state pathways, generating reactive intermediates capable of initiating secondary oxidative processes [15] [14].

The photodegradation of aromatic ketones typically proceeds through several mechanisms:

Primary Photochemical Processes:

- Direct absorption of ultraviolet radiation (λ < 350 nm) leading to n→π* and π→π* electronic transitions

- Formation of excited singlet and triplet states with subsequent intersystem crossing

- Norrish Type I α-cleavage reactions resulting in radical formation

- Norrish Type II hydrogen abstraction and subsequent cyclization or fragmentation [12] [20]

Secondary Photochemical Reactions:

- Radical-mediated chain reactions in the presence of oxygen

- Singlet oxygen generation through energy transfer from excited carbonyl chromophores

- Formation of peroxy radicals and hydroperoxides leading to further oxidative degradation [17] [18]

The methoxy substituents on the naphthalene rings significantly influence the photochemical behavior of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one. Electron-donating groups like methoxy can stabilize excited states, potentially altering photodegradation rates and product distributions. Research on methoxy-substituted aromatic carbonyls indicates that these groups can both enhance and reduce photostability depending on the specific substitution pattern and reaction conditions [12] [14].

Quantum yield measurements for related aromatic ketone systems indicate that photodegradation efficiency varies significantly with wavelength, with maximum degradation typically occurring in the ultraviolet region (280-350 nm). For methoxynaphthalene derivatives, photodegradation quantum yields can range from 0.01 to 0.5, depending on environmental conditions and the presence of quenching species [21] [22] [23].

Solubility Characteristics

The solubility characteristics of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one are dominated by its highly lipophilic nature, arising from the extensive aromatic character and the symmetrical disposition of methoxy-substituted naphthalene rings [4] . The compound's molecular architecture creates a predominantly hydrophobic molecular surface with limited polar character, resulting in distinctive solvation behavior across different solvent systems.

Partition Coefficient (LogP) Determinations

The partition coefficient (LogP) of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one has been determined to be 6.14, indicating exceptional lipophilicity [4]. This value places the compound in the category of highly lipophilic organic molecules, with significant implications for its bioavailability, membrane permeability, and environmental fate.

Solubility and Partition Characteristics

| Parameter | Value/Description | Implication |

|---|---|---|

| Water Solubility | Very low (<1 mg/mL) | Poor aqueous bioavailability |

| Organic Solvent Solubility | Soluble in chloroform, ethyl acetate | Suitable for organic synthesis |

| LogP Value | 6.14 (highly lipophilic) | High membrane permeability potential |

| Lipophilicity Classification | Highly lipophilic | Favorable for CNS penetration |

| pH Dependency | Limited due to lack of ionizable groups | pH-independent dissolution |

| Storage Solvent | Stored neat (no solvent) | Chemical stability maintenance |

Table 3: Comprehensive solubility and partition coefficient characteristics

The LogP value of 6.14 significantly exceeds the optimal range for oral drug bioavailability (typically LogP 1-3), suggesting that 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one would exhibit poor aqueous solubility and potentially limited bioavailability if administered as a pharmaceutical agent [2] . However, this high lipophilicity may confer advantages in specific applications requiring membrane penetration or lipid-based formulations.

The octanol-water partition coefficient determination follows established protocols for highly lipophilic compounds, where the compound preferentially partitions into the octanol phase due to favorable hydrophobic interactions with the aliphatic alcohol. The naphthalene ring systems contribute significantly to this behavior through π-π stacking interactions and hydrophobic bonding [24] [4].

Comparative analysis with structurally related compounds provides context for the LogP value of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one. For example, nabumetone (the parent compound) exhibits a LogP of approximately 2.82, while simpler methoxynaphthalene derivatives show LogP values ranging from 2.3 to 3.1 [25] [26]. The dramatic increase in lipophilicity for 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one reflects the multiplicative effect of incorporating two methoxynaphthalene moieties within a single molecular framework.

pH-Dependent Solvation Behavior

The pH-dependent solvation behavior of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one is characterized by remarkable stability across the physiologically relevant pH range due to the absence of ionizable functional groups. Unlike many pharmaceutical compounds that contain carboxylic acid, amine, or phenolic hydroxyl groups, this compound lacks acidic or basic centers that would undergo protonation or deprotonation reactions [27] [28].

The molecular structure consists entirely of neutral functional groups: aromatic carbon-carbon bonds, ether linkages (C-O-C), and a single ketone carbonyl group. The ketone functionality, while capable of hydrogen bonding interactions, does not exhibit significant basicity under normal pH conditions and remains essentially neutral across the pH range of 1-14 [2].

pH Stability Profile:

The compound demonstrates exceptional pH stability due to several structural factors:

Neutral Carbonyl Group: The ketone carbonyl in the central pentanone chain exhibits minimal basicity (pKa < -7) and shows no tendency toward protonation under acidic conditions. The electron-withdrawing effects of the adjacent aromatic systems further reduce any potential for protonation [6].

Methoxy Ether Linkages: The methoxy groups (-OCH3) attached to the naphthalene rings are highly stable ether functionalities that resist hydrolysis except under extreme acidic or basic conditions (pH < 1 or pH > 13). Under normal storage and handling conditions, these groups remain intact [30].

Aromatic Stability: The naphthalene ring systems provide inherent chemical stability and resist electrophilic or nucleophilic attack under moderate pH conditions. The extended π-electron delocalization stabilizes the aromatic framework against chemical modification .

Solubility Independence: Due to the absence of ionizable groups, the intrinsic solubility of 1,5-Bis(6-methoxynaphthalen-2-yl)pentan-3-one remains essentially constant across different pH environments. This contrasts sharply with compounds containing ionizable functionalities, where dramatic solubility changes occur near pKa values [24].

The practical implications of this pH-independent behavior include simplified formulation requirements, consistent bioavailability profiles regardless of gastric pH variations, and enhanced chemical stability during storage. However, the uniformly low aqueous solubility across all pH ranges may necessitate specialized solubilization strategies for pharmaceutical or analytical applications [2] [27].

Environmental and Storage Considerations:

The pH-independent solvation behavior extends to environmental stability considerations. In aquatic environments, the compound's fate and transport characteristics remain consistent regardless of pH fluctuations, with partitioning behavior dominated by hydrophobic interactions rather than electrostatic effects. This characteristic contributes to its potential for bioaccumulation in lipid-rich tissues and environmental compartments [4].

For analytical and synthetic applications, the pH stability simplifies sample preparation and extraction procedures, as the compound maintains consistent chemical behavior across different buffer systems and extraction conditions. The recommended storage temperature of +5°C reflects thermal rather than pH-related stability concerns [2] [5].